molecular formula C15H20O B1603948 Cyclohexyl 2,6-dimethylphenyl ketone CAS No. 898769-15-8

Cyclohexyl 2,6-dimethylphenyl ketone

Cat. No. B1603948
M. Wt: 216.32 g/mol
InChI Key: UZTFYRZZWCIVSC-UHFFFAOYSA-N
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Description

Cyclohexyl 2,6-dimethylphenyl ketone is a chemical compound with the formula C₁₅H₂₀O . It is a white solid . It has diverse applications in scientific research and can be used in various fields such as organic synthesis, pharmaceuticals, and material science.


Molecular Structure Analysis

The molecular structure of Cyclohexyl 2,6-dimethylphenyl ketone is represented by the formula C₁₅H₂₀O . The InChI code for this compound is 1S/C15H20O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 .


Physical And Chemical Properties Analysis

Cyclohexyl 2,6-dimethylphenyl ketone is a white solid . It has a molecular weight of 216.32 . .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Acetalization Reactions : The acetalization of ketones, including cyclohexanone and acetophenone, has been extensively studied using solid acid catalysts. These studies highlight the importance of the catalyst's textural properties, such as acid amount and adsorption properties, in determining catalytic activity. The molecular size of the reactants and the hydrophobicity of catalysts, such as cerium exchanged montmorillonite, significantly affect the reaction efficiency (Thomas, Prathapan, & Sugunan, 2005); (Thomas & Sugunan, 2006).

  • Photoreactions for Green Chemistry : The development of green chemistry strategies utilizing crystal-to-crystal photoreactions for the stereoselective synthesis and decarbonylation of trans-α,α‘-dialkenoylcyclohexanones shows potential for preparing compounds with adjacent quaternary centers. These strategies exemplify the use of crystalline ketones for solid-state reactions as a pathway toward sustainable chemistry practices (Mortko & Garcia‐Garibay, 2005).

Green Chemistry and Environmental Applications

  • Oxidation Reactions : The oxidation of cyclohexane to cyclohexanone using mesoporous (Cr)MCM-41 molecular sieves demonstrates high substrate conversion and product selectivity under moderate conditions. This approach offers an environmentally friendly alternative for the selective oxidation of cyclohexane, showcasing the potential of nonleaching chromium-based catalysts in green chemistry applications (Sakthivel & Selvam, 2002).

  • Hydrodeoxygenation : The hydrodeoxygenation of aliphatic ketones, including cyclohexanone, over alkali-treated Ni/HZSM-5 catalysts, highlights an efficient method for converting carbonyl compounds to alkanes. This process, which reduces the strong acid sites on the catalyst and generates mesopores, exemplifies the advancement in catalyst design for environmental sustainability (Kong et al., 2013).

Safety And Hazards

Cyclohexyl 2,6-dimethylphenyl ketone is classified as an irritant . It’s important to handle this compound with care, using appropriate safety measures.

properties

IUPAC Name

cyclohexyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTFYRZZWCIVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642596
Record name Cyclohexyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2,6-dimethylphenyl ketone

CAS RN

898769-15-8
Record name Cyclohexyl(2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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